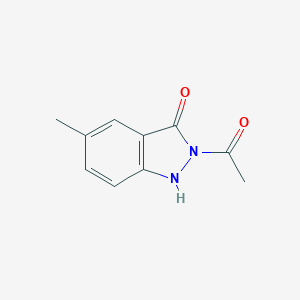
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as AMIO, is a synthetic chemical compound with a molecular weight of 211.23 g/mol. This heterocyclic compound has been of interest to researchers due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell growth and division. It has also been suggested that 2-Acetyl-5-methyl-1H-indazol-3(2H)-one may interfere with the DNA replication process, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antimicrobial activities. However, there are also limitations to its use. For example, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. One area of interest is the development of novel synthetic routes to improve the yield and purity of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one in vivo, which could inform its potential use as a therapeutic agent.
Métodos De Síntesis
2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be synthesized through a multistep process starting from 2-acetylcyclohexanone. The first step involves the condensation of 2-acetylcyclohexanone with hydrazine hydrate to form 2-acetylhydrazine. The second step involves the cyclization of 2-acetylhydrazine with methyl isocyanate to form 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. The yield of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Aplicaciones Científicas De Investigación
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Propiedades
Número CAS |
152839-60-6 |
|---|---|
Nombre del producto |
2-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
Clave InChI |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Sinónimos |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





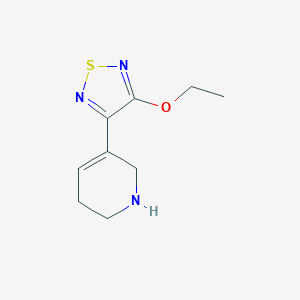
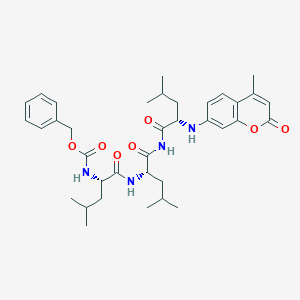
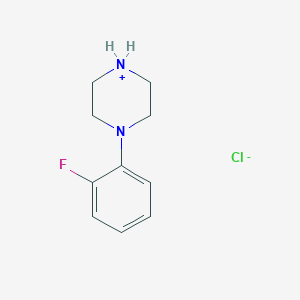
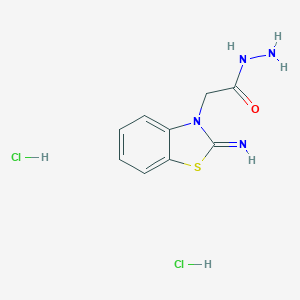
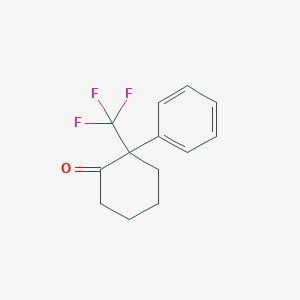
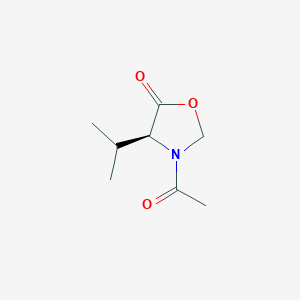
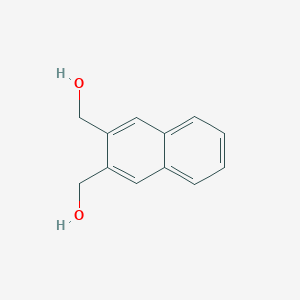
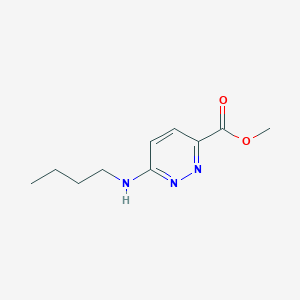
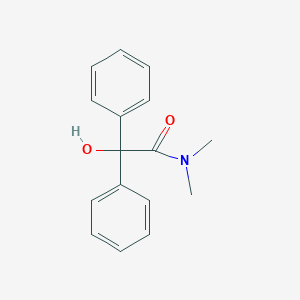
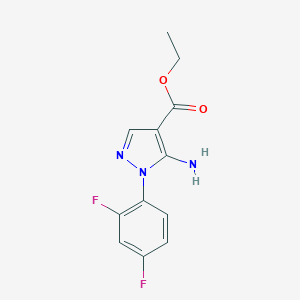
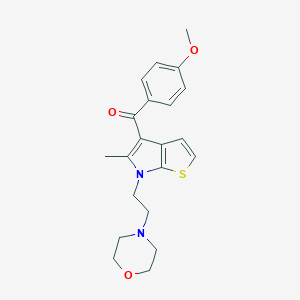
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)